オクチルマレイミド

概要

説明

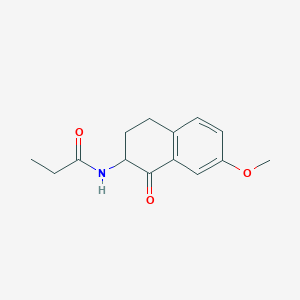

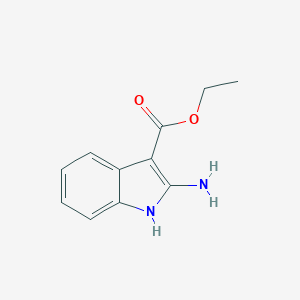

N-オクチルマレイミドは、マレイミドファミリーに属する有機化合物であり、マレイミド環の窒素原子にオクチル基が結合していることを特徴としています。この化合物は、その反応性と多様性により、さまざまな化学プロセスで価値のあるツールとして、有機合成および産業用途で広く用いられています。

2. 製法

合成経路および反応条件: N-オクチルマレイミドは、無水マレイン酸とオクチルアミンを反応させて、その後環化させてマレイミド環を形成することで合成できます。この反応は通常、トルエンなどの適切な溶媒中で、還流条件下で反応物を加熱することによって行われます。 生成された生成物は、再結晶またはクロマトグラフィーによって精製されます .

工業的生産方法: N-オクチルマレイミドの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、連続フローリアクターを使用して、製品品質と収率の一貫性を確保します。 反応条件は、効率を最大化し、副生成物を最小限に抑えるように最適化されています .

科学的研究の応用

N-オクチルマレイミドは、科学研究において幅広い用途を持ち、以下が含まれます。

作用機序

N-オクチルマレイミドは、標的分子中のチオールやアミンなどの求核基と共有結合を形成することでその効果を発揮します。この反応性は、主にマレイミド環の求電子性によるもので、求核攻撃を促進します。 生成された付加体は安定しており、タンパク質やその他の生体分子の生物活性を修飾できます .

類似化合物:

N-エチルマレイミド: 構造は類似していますが、オクチル基の代わりにエチル基を持っています。

N-フェニルマレイミド: フェニル基を含み、高性能材料の合成にポリマー化学で用いられます.

N-メチルマレイミド: メチル基を特徴とし、さまざまな環状付加反応に有機合成で用いられます.

N-オクチルマレイミドの独自性: N-オクチルマレイミドは、その長いアルキル鎖により、疎水性が高く、脂質膜やタンパク質の疎水性領域と相互作用する能力が向上します。 この特性により、膜透過性と安定性を必要とする用途に特に役立ちます .

結論として、N-オクチルマレイミドは、さまざまな科学分野で重要な用途を持つ汎用性の高い化合物です。そのユニークな化学特性と反応性は、有機合成、バイオコンジュゲーション、工業プロセスにおける価値のあるツールとなっています。

生化学分析

Biochemical Properties

Octyl Maleimide is known to interact with various enzymes, proteins, and other biomolecules. In organic synthesis, it facilitates the formation of covalent bonds between molecules, which is crucial for the construction of complex molecular structures . It serves as a cross-linking agent in biochemistry, promoting the formation of stable linkages between biomolecules . This property makes Octyl Maleimide a valuable tool in the study of protein structure and function.

Cellular Effects

It is known that it can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Octyl Maleimide involves a Michael addition reaction between the maleimide (acceptor) and thiolate (donor). This maleimide-thiol chemistry can be utilized to react with cysteine groups on proteins for applications in drug delivery, bioimaging, and biosensing .

Temporal Effects in Laboratory Settings

It is known that Octyl Maleimide can form stable conjugates, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

Octyl Maleimide is involved in the sulfur metabolic pathway, which is involved in basic modes of cellular metabolism, including methylation, cell division, respiratory oscillations, and stress responses

Transport and Distribution

It is known that Octyl Maleimide can form stable conjugates, suggesting that it may be transported and distributed within cells and tissues

準備方法

Synthetic Routes and Reaction Conditions: N-Octylmaleimide can be synthesized through the reaction of maleic anhydride with octylamine, followed by cyclization to form the maleimide ring. The reaction typically involves heating the reactants in an appropriate solvent, such as toluene, under reflux conditions. The resulting product is then purified through recrystallization or chromatography .

Industrial Production Methods: Industrial production of N-Octylmaleimide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

化学反応の分析

反応の種類: N-オクチルマレイミドは、以下のものを含むさまざまな化学反応を起こします。

マイケル付加: チオールやアミンなどの求核剤と反応して、チオエーテルやアミン付加体を形成します。

ディールス・アルダー反応: ジエンと環状付加反応を起こして、シクロヘキセン誘導体を形成します。

置換反応: ハロゲンやその他の求電子剤と置換反応を起こします

一般的な試薬と条件:

マイケル付加: 通常、室温でトリエチルアミンなどの塩基の存在下で行われます。

ディールス・アルダー反応: 熱条件下またはルイス酸触媒を使用して行われます。

生成される主な生成物:

チオエーテルおよびアミン付加体: マイケル付加反応から生成されます。

シクロヘキセン誘導体: ディールス・アルダー反応から生成されます。

ハロゲン化マレイミド: 置換反応によって生成されます

類似化合物との比較

N-Ethylmaleimide: Similar in structure but with an ethyl group instead of an octyl group.

N-Phenylmaleimide: Contains a phenyl group and is used in polymer chemistry for the synthesis of high-performance materials.

N-Methylmaleimide: Features a methyl group and is employed in organic synthesis for various cycloaddition reactions.

Uniqueness of N-Octylmaleimide: N-Octylmaleimide is unique due to its longer alkyl chain, which imparts increased hydrophobicity and enhances its ability to interact with lipid membranes and hydrophobic regions of proteins. This property makes it particularly useful in applications requiring membrane permeability and stability .

特性

IUPAC Name |

1-octylpyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-10-13-11(14)8-9-12(13)15/h8-9H,2-7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIKBJYQCJJXCBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26714-91-0 | |

| Record name | 1H-Pyrrole-2,5-dione, 1-octyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26714-91-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60333583 | |

| Record name | Octyl Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4080-76-6 | |

| Record name | Octyl Maleimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Octyl maleimide can be copolymerized with other monomers, such as styrene, to create polymer films with enhanced adhesion properties. Research shows that electropolymerized n-octyl maleimide/styrene coatings on copper substrates exhibit significant adhesion strength, exceeding that of pressure-sensitive adhesive tapes. [] This strong adhesion is attributed to the interaction between the polymer film and the copper surface. Interestingly, rough copper surfaces with a regular pattern further enhance this adhesion, often leading to cohesive failure within the polymer film itself rather than adhesive failure at the interface. []

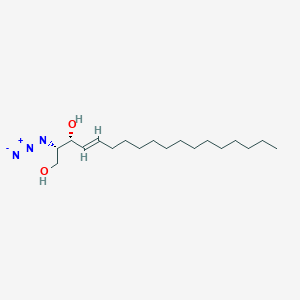

A: Octyl Maleimide (2-Octyl-1H-isoindole-1,3(2H)-dione) has the molecular formula C16H23NO2 and a molecular weight of 261.36 g/mol. The molecule features an octyl chain attached to the nitrogen atom of the maleimide ring. This structure allows for hydrophobic interactions with other molecules possessing hydrophobic regions. Common characterization techniques include Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance spectroscopy (NMR), and gel permeation chromatography (GPC) to confirm its structure and purity. [, ]

A: Octyl Maleimide plays a crucial role in creating near-infrared (NIR) light-responsive drug delivery systems. Studies demonstrate its utility in synthesizing thermoresponsive block copolymer micelles. The process involves a reversible Diels-Alder reaction between Octyl Maleimide and a furfuryl methacrylate-containing polymer. [] These micelles can encapsulate both a NIR dye, such as indocyanine green, and an anticancer drug like doxorubicin. Upon NIR irradiation, the Diels-Alder reaction reverses, triggering drug release. This release is further enhanced by the localized temperature increase from the photothermal effect of the NIR dye. []

A: Research shows that Octyl Maleimide can be used as a template for the assembly of gold micro-wires, leading to the creation of conductive materials. [] At the air/water interface, Octyl Maleimide spontaneously organizes into oriented micro-wires. These structures act as a template for the deposition of metallic gold from a gold thiocyanate solution. The gold ions bind to the Octyl Maleimide and crystallize, forming conductive micro-wires. These wires can be transferred to solid substrates and, after further processing, exhibit excellent conductivity over long distances. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trans-(E)-1-Bromo-2-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylethene](/img/structure/B16058.png)

![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B16087.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]chloroacetamide](/img/structure/B16089.png)

![N-[(1R,2R)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16091.png)

![N-[(1S,2S)-1,2,3,4-Tetrahydro-1-hydroxy-7-methoxy-2-naphthalenyl]propanamide](/img/structure/B16092.png)